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Introduction

Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB), a core component of the
spliceosome, plays a pivotal role in pre-mRNA splicing.[1][2] It is a constituent of the U1, U2,
U4, U5, and U6 small nuclear ribonucleoproteins (sSnRNPs), which are fundamental to the
splicing process.[1] Given its central role in gene expression, dysregulation of SNRPB has
been implicated in various diseases, including cancer, where it can influence cell cycle
progression, apoptosis, and signaling pathways such as the p53 and Akt pathways.[3][4][5][6]
[7] Co-immunoprecipitation coupled with mass spectrometry (co-IP-MS) is a powerful technique
to elucidate the protein-protein interaction network of SNRPB, providing insights into its
function and regulatory mechanisms.[8][9] This document provides detailed protocols and
application notes for studying SNRPB and its interactome using co-IP-MS.

Data Presentation: SNRPB Interactome

While a specific quantitative dataset for an SNRPB co-immunoprecipitation mass spectrometry
experiment is not publicly available, the following table represents the expected data
presentation from such an experiment. The data is compiled based on known interactions with
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spliceosomal components and other proteins identified in interaction databases and literature.
The quantitative values (peptide count and fold change) are illustrative.

Table 1: Representative Quantitative Data for SNRPB Co-Immunoprecipitation Mass

Spectrometry
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Experimental Workflow and Protocols

A typical co-IP-MS experiment involves cell lysis, immunoprecipitation of the target protein

(SNRPB), elution of the protein complex, and identification of interacting partners by mass

spectrometry.
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SNRPB Co-Immunoprecipitation Mass Spectrometry Workflow

Cell Culture

Cell Lysis

Pre-clearing Lysate (Optional)

Immunoprecipitation with anti-SNRPB Antibody

Washing Steps

Elution of Protein Complexes

Sample Preparation for MS (e.g., In-gel Digestion)

LC-MS/MS Analysis

Data Analysis and Protein Identification

Identified SNRPB Interactors

Click to download full resolution via product page

Caption: Workflow for SNRPB co-immunoprecipitation mass spectrometry.
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Detailed Protocol for Endogenous SNRPB Co-
Immunoprecipitation

This protocol is optimized for the immunoprecipitation of endogenous SNRPB and its
interacting partners from cultured human cells for subsequent mass spectrometry analysis.

Materials and Reagents:

Cell Lines: HEK293T, Hela, or other relevant cell lines.

o Antibodies:

o Anti-SNRPB antibody (validated for immunoprecipitation)

o Normal rabbit or mouse IgG (isotype control)

o Beads: Protein A/G magnetic beads

o Buffers and Solutions:

o Phosphate-buffered saline (PBS), ice-cold

o Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium
deoxycholate, with freshly added protease and phosphatase inhibitor cocktails.

o Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

o Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer

o Neutralization Buffer: 1 M Tris-HCI pH 8.5

e Equipment:

o Cell culture equipment

o Refrigerated centrifuge

o Sonicator or dounce homogenizer
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o Magnetic rack

o End-over-end rotator

o Thermomixer

Procedure:

e Cell Culture and Harvest:

(¢]

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold PBS.

[¢]

[¢]

Harvest cells by scraping and transfer to a pre-chilled conical tube.

[e]

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
e Cell Lysis:

o Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per
1x1077 cells).

o Incubate on ice for 30 minutes with intermittent vortexing.

o For nuclear proteins like SNRPB, sonication on ice (e.g., 3 cycles of 10 seconds on, 30
seconds off) may be required to ensure complete lysis.

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
o Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

o Determine the protein concentration of the lysate using a standard protein assay (e.qg.,
BCA).

e Pre-clearing the Lysate (Optional but Recommended):

o To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads (that
have been pre-washed with Lysis Buffer) for 1 hour at 4°C on an end-over-end rotator.
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o Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.

e Immunoprecipitation:

[e]

To the pre-cleared lysate, add 2-5 pg of the anti-SNRPB antibody. For the negative
control, add the same amount of isotype control IgG to a separate aliquot of lysate.

[e]

Incubate at 4°C for 2-4 hours or overnight on an end-over-end rotator.

o

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator.

[¢]

e Washing:
o Pellet the beads on a magnetic rack and discard the supernatant.

o Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash,
resuspend the beads, incubate for 5 minutes, pellet on the magnetic rack, and discard the
supernatant.

o Elution:
o After the final wash, remove all residual Wash Buffer.

o Elute the protein complexes from the beads. For mass spectrometry, a common method is
on-bead digestion. Alternatively, elution can be performed with an acidic buffer (e.g., 0.1 M
glycine, pH 2.5), followed by immediate neutralization, or by boiling in SDS-PAGE sample
buffer.

e Sample Preparation for Mass Spectrometry (On-Bead Digestion):

o

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

[¢]

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

o

Digest the proteins with trypsin overnight at 37°C.

[e]

Separate the peptides from the beads using a magnetic rack.
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o Acidify the peptide solution with formic acid.

o Desalt the peptides using C18 StageTips or equivalent.

e LC-MS/MS Analysis:

o Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

e Data Analysis:

o Search the raw MS data against a human protein database (e.g., UniProt) using a search
engine like MaxQuant or Sequest.

o lIdentify proteins that are significantly enriched in the SNRPB IP compared to the IgG
control. Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell
culture (SILAC) can be used for quantitative analysis.

Signaling Pathways Involving SNRPB

Co-IP-MS studies can help elucidate the role of SNRPB in various signaling pathways.
Literature suggests a direct interaction between SNRPB and the tumor suppressor p53, as well
as an influence on the Akt signaling pathway.[3][4][6][7]

SNRPB and the p53 Pathway

SNRPB has been shown to directly interact with and suppress the expression of p53, a key
regulator of the cell cycle and apoptosis.[3][4] This interaction can inhibit the tumor-suppressive
functions of p53, thereby promoting cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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